3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione
Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione is a heterocyclic compound that features a benzodioxole moiety and an imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Imidazole Ring Formation: The imidazole ring is formed by reacting glyoxal, ammonia, and an appropriate aldehyde or ketone.
Thione Introduction: The thione group is introduced by reacting the imidazole derivative with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The benzodioxole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodioxole and imidazole derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, affecting their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione is unique due to its specific combination of a benzodioxole moiety and an imidazole ring with a thione group
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c22-17-18-14(13-4-2-1-3-5-13)10-19(17)9-12-6-7-15-16(8-12)21-11-20-15/h1-8,10H,9,11H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWBEFKYCALQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=C(NC3=S)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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